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The table below summarizes key PD biomarkers associated with copanlisib's mechanism and treatment

response, primarily identified from a 2025 exploratory analysis of the Phase III CHRONOS-3 trial [1] [2].

Biomarker /
Analytic

Method of Detection Biological / Clinical Correlation

pAKT
(phosphorylated
AKT)

IHC on paired tumor
biopsies; analysis in

platelet-rich plasma (PRP)
[3].

Target Engagement: Significant reduction post-
treatment confirms on-target PI3K pathway

inhibition. Correlates with copanlisib plasma
exposure [3].

PTEN Protein
Presence

IHC with anti-PTEN
antibody (clone 138G6);

central evaluation [1] [2].

Predictive of Efficacy: PTEN presence
associated with significant improvement in PFS

for iNHL/FL patients on C+R vs P+R [1] [2].

BCL2 Mutation
Status

NGS via TruSight Oncology

500 Assay on FFPE tissue
[1] [2].

Predictive of Efficacy: Mutant vs. wild-type

BCL2 in FL patients showed significant PFS
improvement with C+R [1] [2].

Plasma IL-2 Levels Multiplex immunoassay (U-
PLEX); median cut-off:

0.356 pg/mL [1] [2].

Predictive of Survival: iNHL patients with
low/undetectable baseline IL-2 had significantly

improved OS with C+R [1] [2].
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Biomarker /
Analytic

Method of Detection Biological / Clinical Correlation

Plasma Glucose Clinical laboratory

assessment [3].

On-Target, Off-Tumor Effect: Transient, dose-

dependent hyperglycemia is a pharmacodynamic
marker of PI3K-α inhibition [3].

Detailed Experimental Protocols for Key Assays

Here are the methodologies for the key biomarker analyses as conducted in the CHRONOS-3 trial and other

supporting studies.

PTEN Protein Expression via Immunohistochemistry (IHC)

Tissue Processing: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections were

used [2].
Staining Protocol: Tissue sections were stained using a rabbit monoclonal anti-PTEN antibody

(clone 138G6, Catalog #9559 from Cell Signaling Technology). Staining was performed with
Dako 3,3-diaminobenzidine (DAB) chromogen from Agilent [2].

Evaluation & Scoring: PTEN protein levels were centrally evaluated and scored by a
specialized laboratory (Mosaic Laboratories). The presence or absence of PTEN was

determined [2].

BCL2 and EZH2 Mutation Status via Next-Generation Sequencing (NGS)

DNA Source: DNA was extracted from FFPE tissue slides using the AllPrep DNA/RNA FFPE
Kit [2].

Sequencing Assay: Mutation analysis was performed using the TruSight Oncology 500
Assay (Illumina) [2].

Platform & Analysis: Sequencing was run on the NextSeq 550Dx Instrument (Illumina). The
assay detects various genomic alterations, including single-nucleotide variants, insertions,

deletions, and gene amplifications. Analysis was performed by Almac Diagnostics [2].

Plasma Cytokine Profiling

Technology: Cytokine levels (including IL-2) were measured using the U-PLEX Biomarker
Group 1 (human) 71-Plex electro-chemiluminescence immunoassay from Meso Scale
Diagnostics (MSD) [2].
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Procedure: This is a sandwich immunoassay where plasma cytokines bind to biotinylated

antibodies linked to U-PLEX plates. Detection uses antibodies conjugated to MSD GOLD
SULFO-TAG labels [2].

Data Cut-off: A median cut-off limit of 0.356 pg/mL (with a limit of detection of 0.711 pg/mL)
was used to categorize patients into groups with low/undetectable versus high baseline IL-2

levels [2].

pAKT as a Measure of Target Engagement

Sample Types: This has been assessed in paired tumor biopsies and in platelet-rich
plasma (PRP) [3].
Methodology: pAKT levels were quantified using Western blotting for tumor tissue and

specialized assays for PRP. In a 2020 study, paired biopsies from patients showed a statistically
significant reduction in tumor pAKT following copanlisib 0.8 mg/kg treatment [3].

Correlation: Reductions in PRP pAKT showed a sustained inhibition from baseline and
significantly correlated with estimated copanlisib plasma exposure [3].

Core Signaling Pathway & Biomarker Logic

The following diagram illustrates the pharmacodynamic relationship between copanlisib's mechanism of

action and the resulting biomarkers, based on the described studies [1] [2] [3].
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Figure 1: Copanlisib's mechanism and biomarker relationships. The drug inhibits PI3K signaling, leading to

measurable downstream effects (pAKT reduction, glucose elevation) and biological outcomes (apoptosis).

Specific biomarkers (PTEN, IL-2) can predict the likelihood of a positive clinical outcome (improved

PFS/OS) [1] [2] [3].

Interpretation & Clinical Application Guide

Biomarker Integration for Patient Stratification: The identified biomarkers suggest a profile for

patients most likely to derive significant benefit from copanlisib + rituximab: those with PTEN-
positive tumors, mutated BCL2, and low baseline plasma IL-2 [1] [2]. Incorporating these

biomarkers into screening could optimize treatment selection.
PD Markers for Dose Confirmation: While the standard dose is 60 mg, assessing pAKT inhibition in

platelet-rich plasma or paired tumor biopsies can serve as direct evidence of on-target activity in
specific clinical or research settings, such as for new combination therapies [3].

Consideration for Combination Therapy: Research in solid tumors like ovarian cancer indicates
that co-targeting other pathways (e.g., with an HMG-CoA reductase inhibitor) can increase phospho-

Akt levels, thereby sensitizing chemoresistant tumors to copanlisib. This presents a rational
combination strategy guided by PD markers [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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